molecular formula C9H13N B13443922 2,4,6-Trimethylbenzeneamine-d11

2,4,6-Trimethylbenzeneamine-d11

Cat. No.: B13443922
M. Wt: 146.27 g/mol
InChI Key: KWVPRPSXBZNOHS-JXCHDVSKSA-N
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Description

2,4,6-Trimethylbenzeneamine-d11 is a deuterated derivative of 2,4,6-Trimethylbenzeneamine, which is an aromatic amine. The compound has a molecular formula of C9H2D11N and a molecular weight of 146.27 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzeneamine-d11 typically involves the deuteration of 2,4,6-Trimethylbenzeneamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterium gas and other reagents safely .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with molecular targets through its aromatic amine group. The deuterium atoms in the compound provide stability and allow for detailed analysis using NMR spectroscopy. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions and metabolic transformations .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylbenzeneamine-d11 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C9H13N

Molecular Weight

146.27 g/mol

IUPAC Name

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline

InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D

InChI Key

KWVPRPSXBZNOHS-JXCHDVSKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

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